molecular formula C6H12Cl2N2S B1525609 [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1332530-42-3

[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No. B1525609
M. Wt: 215.14 g/mol
InChI Key: JLLTZQWHYUXKNZ-UHFFFAOYSA-N
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Description

“[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . Substituents on a particular position of the thiazole ring can significantly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as well as synthetic drugs . They are used in various fields such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Molecular Docking and Glucosidase Inhibition : A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized, deriving from N-arylthiazole-2-amines. These compounds displayed significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. Specifically, compound 4e showed the highest inhibition towards α-glucosidase, indicating its potential in therapeutic applications. Molecular docking studies revealed how these compounds bond to the enzyme's active sites via amino and acetate groups, suggesting a mechanism for their inhibitory action (Babar et al., 2017).

Molluscicidal Properties : Ethyl chloroformate/DMF mixture was utilized for the synthesis of thiazolo[5,4-d]pyrimidines from 5-amino-2-(ethylthio)thiazole-4-carboxamide, yielding several derivatives. These synthesized products exhibited molluscicidal properties, indicating their potential in controlling the population of B. alexandrina snails, the intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

Antimicrobial and Cytotoxic Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and evaluated for their antimicrobial and cytotoxic properties. The study revealed that some of these compounds exhibited significant antibacterial activity and cytotoxic activity in vitro, highlighting their potential use in therapeutic applications (Noolvi et al., 2014).

Antimicrobial Activities of Thiazoles and Their Fused Derivatives : Synthesis of various thiazoles and their fused derivatives was conducted, and these compounds were tested for their antimicrobial activities against bacterial isolates and fungal pathogens. The study indicated that some of these newly synthesized derivatives exhibited significant antimicrobial activities, suggesting their potential application in antimicrobial therapies (Wardkhan et al., 2008).

Future Directions

The future directions in the research of thiazole derivatives involve further optimization of the compounds to reduce their cytotoxicity and to develop a more drug-like profile . This includes the design and development of different thiazole derivatives, as well as the study of their structure–activity relationship .

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLTZQWHYUXKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718298
Record name 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

CAS RN

1332530-42-3
Record name 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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